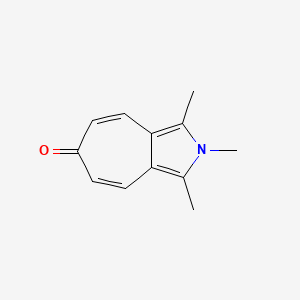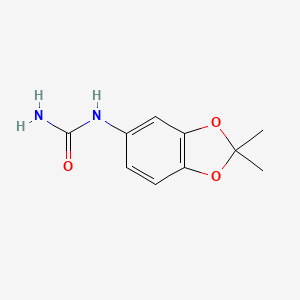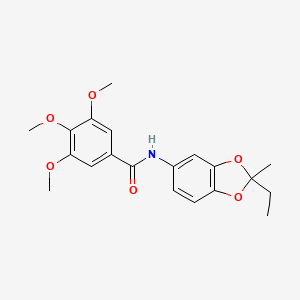
Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-2-azaazulene-6-one is a heterocyclic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is a derivative of azaazulene, characterized by a fused five- and seven-membered ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-2-azaazulene-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohepta[c]pyrrole derivatives with suitable reagents to form the desired azaazulene structure . The reaction conditions often involve the use of solvents such as ethanol or isopropanol, with the reaction mixture being heated to temperatures around 194-197°C .
Industrial Production Methods
Industrial production of 1,2,3-Trimethyl-2-azaazulene-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1,2,3-Trimethyl-2-azaazulene-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and potential pharmacological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2,3-Trimethyl-2H-cyclohepta[c]pyrrol-6-one
- 2-(2-Hydroxyphenyl)-1-azaazulene
- Cyclohepta[c]pyrrol-6(2H)-one
Uniqueness
1,2,3-Trimethyl-2-azaazulene-6-one stands out due to its specific substitution pattern and the stability of its fused ring system. This stability and the presence of multiple methyl groups confer unique chemical properties, making it particularly useful in various synthetic and research applications .
属性
CAS 编号 |
57015-32-4 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
1,2,3-trimethylcyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3 |
InChI 键 |
LXIPJXZIVRJLCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=O)C=CC2=C(N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11477115.png)
![2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11477126.png)


![2-[1-(4-chlorobenzyl)-6-fluoro-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B11477132.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B11477136.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B11477142.png)
![5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11477151.png)
![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B11477157.png)
![6-methyl-8-{[2-(phenoxymethyl)morpholino]sulfonyl}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B11477187.png)
![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11477191.png)
![7-(4-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11477192.png)
![Ethyl 2-methyl-5-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-1-benzofuran-3-carboxylate](/img/structure/B11477206.png)
![1-(4-{[4-(1-Adamantylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B11477214.png)
